2-{3-Methyl-7-[(2-methylphenyl)methyl]-2,6-dioxo-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurinyl}acetamide
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Description
2-{3-Methyl-7-[(2-methylphenyl)methyl]-2,6-dioxo-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurinyl}acetamide is a useful research compound. Its molecular formula is C22H25N7O3 and its molecular weight is 435.488. The purity is usually 95%.
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Scientific Research Applications
Green Approach for Drug Design and Discovery
This research highlights environmentally friendly syntheses of potential analgesic and antipyretic compounds, including derivatives of N-(4-hydroxyphenyl)acetamide. The study emphasizes a green approach in drug design, focusing on the synthesis process and the resultant biological activities of the compounds, which could potentially include 2-{3-Methyl-7-[(2-methylphenyl)methyl]-2,6-dioxo-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurinyl}acetamide (Y. Dathu Reddy, C. Venkata Ramana Reddy, P. Dubey, 2014).
Radiosynthesis in Herbicides and Safeners
The paper discusses the synthesis of chloroacetanilide herbicides and dichloroacetamide safeners, which might include or relate to compounds like this compound. These are essential for studying metabolism and action modes of herbicides (B. Latli, J. Casida, 1995).
Synthesis and Anticancer Drug Development
This research focuses on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, an analog with potential anticancer activity. This compound's structure and molecular docking analysis suggest a possible avenue for developing drugs similar to this compound in targeting specific receptors (G. Sharma et al., 2018).
Silylation in Drug Design
This study explores the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic compounds. This research could provide insights into the chemical properties and potential applications of compounds like this compound in medicinal chemistry (N. Lazareva et al., 2017).
Cyanosugars Synthesis
The reaction of methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-ribo-hexopyranosid-3-ulose with trimethylsilyl cyanide, as discussed in this research, can offer insight into complex organic synthesis methods that may be relevant for derivatives of this compound (F. Heras et al., 1985).
Properties
IUPAC Name |
2-[3-methyl-7-[(2-methylphenyl)methyl]-2,6-dioxo-8-(3,4,5-trimethylpyrazol-1-yl)purin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O3/c1-12-8-6-7-9-16(12)10-27-18-19(24-21(27)29-15(4)13(2)14(3)25-29)26(5)22(32)28(20(18)31)11-17(23)30/h6-9H,10-11H2,1-5H3,(H2,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVOSFUNIKJTNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(N=C2N4C(=C(C(=N4)C)C)C)N(C(=O)N(C3=O)CC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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